molecular formula C23H23N3O5 B2806363 (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide CAS No. 391883-71-9

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide

Cat. No.: B2806363
CAS No.: 391883-71-9
M. Wt: 421.453
InChI Key: MVFWUIMZVSDUPS-DHRITJCHSA-N
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Description

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could involve experimental studies or predictions based on the compound’s structure .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antioxidant Activity and Assay Development

Naphthalimide derivatives, which share structural similarities with the specified compound, have been explored for their antioxidant activities. For instance, studies have investigated the mechanisms of antioxidant capacity assays like ABTS/PP decolorization and analytical methods used in determining antioxidant activity. These assays are critical for evaluating the antioxidant potential of compounds, including naphthalimide derivatives, which can undergo specific reactions such as coupling, contributing to their total antioxidant capacity. This research is foundational in the development of antioxidant assays and understanding the reaction pathways involved in these assays, which could be relevant for compounds with similar structural features to the specified molecule (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

Therapeutic Applications and Medicinal Chemistry

Naphthalimide derivatives have increasingly expanding relational medicinal applications, indicating a broad interest in their development as potential therapeutic agents. Research in this area includes studies on anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents, among others. Such studies focus on the interaction of these compounds with biological cations, anions, small molecules, and macromolecules, highlighting their extensive potential in medicinal applications. This line of research can provide insights into the possible applications of "(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide" in therapeutics, given its structural similarities with naphthalimide compounds (Gong et al., 2016).

Bioactivity and Mechanism of Action

The review of naphthalimide derivatives and their analogues as antitumor agents provides a comprehensive overview of the biological activities and mechanisms of action of these compounds. This includes discussions on DNA binding affinity, antitumor properties, and the design strategies beyond DNA intercalation and topo II poison, such as prodrugs and multitarget drugs. Such research is crucial for understanding the complex interactions between these compounds and biological targets, potentially offering a framework for investigating the bioactivities of similarly structured compounds (Chen, Xu, & Qian, 2018).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important to note that safety data should be obtained from reputable sources and experiments should be conducted under appropriate safety conditions .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties .

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-19-11-15(12-20(30-2)22(19)31-3)13-25-26-21(27)14-24-23(28)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,14H2,1-3H3,(H,24,28)(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWUIMZVSDUPS-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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